Cas no 2138127-27-0 ({3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol)

Technical Introduction: {3-Propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol is a bicyclic tertiary amine derivative featuring a propoxy substituent and a hydroxymethyl functional group. Its rigid azabicyclo[2.2.2]octane scaffold enhances structural stability, while the polar hydroxyl group improves solubility and reactivity in synthetic applications. This compound is of interest in medicinal chemistry and catalysis due to its potential as a chiral building block or ligand. The propoxy side chain may confer lipophilicity, facilitating membrane permeability in bioactive molecules. Its well-defined stereochemistry and functional group versatility make it valuable for designing pharmacophores or fine-tuning physicochemical properties in drug development.
{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol structure
2138127-27-0 structure
Product name:{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol
CAS No:2138127-27-0
MF:C11H21NO2
MW:199.28994345665
CID:6383505
PubChem ID:165494659

{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol
    • EN300-1143552
    • 2138127-27-0
    • {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
    • Inchi: 1S/C11H21NO2/c1-2-7-14-11(9-13)8-12-5-3-10(11)4-6-12/h10,13H,2-9H2,1H3
    • InChI Key: USRLFLJJLJNVNH-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(CO)CN2CCC1CC2

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 32.7Ų

{3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143552-1g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
1g
$728.0 2023-10-26
Enamine
EN300-1143552-10g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1143552-0.1g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1143552-1.0g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0
1g
$0.0 2023-06-09
Enamine
EN300-1143552-0.05g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1143552-0.5g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1143552-0.25g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1143552-2.5g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1143552-5g
{3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol
2138127-27-0 95%
5g
$2110.0 2023-10-26

Additional information on {3-propoxy-1-azabicyclo2.2.2octan-3-yl}methanol

Introduction to {3-Propoxy-1-Azabicyclo[2.2.2]Octan-3-Yl}Methanol (CAS No. 2138127-27-0)

The compound {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol, identified by the CAS registry number 2138127-27-0, is a fascinating molecule with a unique bicyclic structure that has garnered significant attention in recent years. This compound belongs to the class of azabicyclic alcohols, which are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of this compound as a building block for constructing complex molecular architectures due to its rigid bicyclic framework and the presence of reactive functional groups such as the propoxy and methanol groups. The azabicyclo[2.2.2]octane core provides a stable platform for further chemical modifications, making it an attractive candidate for drug design and development.

In terms of synthesis, researchers have explored various methodologies to construct this compound efficiently. One notable approach involves the use of ring-closing metathesis, which allows for the formation of the bicyclic structure in a single step with high stereoselectivity. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

The applications of {3-propoxy-1-azabicyclo[2.2.2]octan-3-yl}methanol are diverse and expanding rapidly. In the pharmaceutical industry, this compound has shown promise as a lead molecule for developing novel drugs targeting various therapeutic areas, such as central nervous system disorders and inflammation. Its ability to act as a chiral auxiliary in asymmetric synthesis has also been explored, further enhancing its utility in organic chemistry.

Moreover, recent advancements in computational chemistry have enabled detailed studies of the electronic properties and reactivity of this compound at the molecular level. These insights have provided valuable information about its potential interactions with biological systems, paving the way for innovative applications in drug delivery systems and bioactive materials.

In conclusion, {3-propoxy-1-azabicyclo[2.2.2]octan-3-y}methanol (CAS No. 6945659) stands out as a versatile and intriguing molecule with immense potential across multiple disciplines. As research continues to uncover its properties and applications, this compound is poised to play a significant role in advancing scientific and technological frontiers.

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